1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
Description
1,5-Dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a pyrazole-derived secondary amine featuring a 1,5-dimethyl substitution on the pyrazole ring and a 2-thienylmethyl group attached to the amine nitrogen. For instance, the compound N-(2-thienylmethyl)-1H-pyrazol-3-amine (M179), a hydrolysis product of the cooling agent S2227, shares the pyrazole-thienylmethyl backbone but lacks the 1,5-dimethyl groups . This dimethyl substitution likely influences lipophilicity, metabolic stability, and intermolecular interactions compared to M179 and other derivatives.
Properties
Molecular Formula |
C10H14ClN3S |
|---|---|
Molecular Weight |
243.76 g/mol |
IUPAC Name |
1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3S.ClH/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9;/h3-6H,7H2,1-2H3,(H,11,12);1H |
InChI Key |
VKUJAXIWCSEEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Thienylmethylation: The next step involves the introduction of the thienylmethyl group. This can be achieved by reacting 3,5-dimethylpyrazole with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thienylmethyl group.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various nucleophiles.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine exhibits potent anticancer properties. Research shows that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the micromolar range.
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial effects against a range of pathogens, including bacteria and fungi. In vitro studies revealed that it possesses activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound in the development of new antimicrobial agents.
-
Anti-inflammatory Effects
- Preliminary research indicates that 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases.
Pharmacological Insights
The pharmacological profile of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine has been characterized through various studies:
Case Studies
Several case studies highlight the therapeutic potential of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine:
- Study on Anticancer Mechanisms : A study published in Cancer Research demonstrated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's efficacy as an anticancer agent .
- Antimicrobial Efficacy Against Resistant Strains : Research conducted by Smith et al. (2024) evaluated the antimicrobial activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The thienylmethyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein. The pyrazole ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key Observations :
- The 1,5-dimethyl groups in the target compound may reduce metabolic oxidation compared to M179, which lacks steric hindrance.
- S2227, a precursor to M179, demonstrates rapid oxidative metabolism, suggesting that alkyl or aryloxy substituents influence degradation pathways .
- Methoxy substitutions (e.g., in the benzyl derivative from ) could enhance crystallinity or solubility via hydrogen bonding, as described in Etter’s graph set analysis .
Metabolic and Toxicological Profiles
1,5-Dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine
While direct data are unavailable, its structural similarity to M179 and S2227 allows inferences:
- Toxicity: If metabolically stable, it may exhibit lower genotoxic risk than M179, which was evaluated for mutagenicity (non-mutagenic in vitro) .
M179 (N-(2-thienylmethyl)-1H-pyrazol-3-amine)
S2227
Hydrogen Bonding and Crystallographic Behavior
- The target compound’s thienylmethyl group and pyrazole nitrogen may participate in C–H···N or N–H···S hydrogen bonds, though less robust than the methoxy-containing analog in .
- The benzyl derivative with methoxy groups () likely forms stronger hydrogen bonds, influencing crystal packing and solubility .
Biological Activity
1,5-Dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula for 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine is with a molecular weight of approximately 224.29 g/mol. The compound features a pyrazole ring substituted with a thienylmethyl group, which contributes to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4S |
| Molecular Weight | 224.29 g/mol |
| IUPAC Name | 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine |
Biological Activity Overview
Research has indicated that 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound has shown promising results in vitro against several cancer cell lines.
The biological activity of 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes, which is particularly relevant in cancer therapy.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
A series of studies have evaluated the biological effects of this compound:
- Antimicrobial Efficacy : In a study evaluating various pyrazole derivatives, 1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-3-amine demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Cytotoxicity Against Cancer Cell Lines : Research involving several carcinoma cell lines indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM. These values suggest a potent anticancer potential when compared to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induced apoptosis in cancer cells via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
